4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-7-11(8-13(9-12)16-2)10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVZQDRJYMFFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C13H18ClN
- CAS Number : 1198285-98-1
- Molecular Weight : 239.74 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system. It is believed to modulate the activity of dopamine and serotonin receptors, which are crucial for various neurological functions.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin receptor modulation.
2. Analgesic Properties
Studies have shown that this compound may possess analgesic properties, potentially offering pain relief through its interaction with pain pathways in the central nervous system.
3. Neuroprotective Effects
Preliminary research suggests that it may have neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Analgesic | Interaction with pain pathways | |
| Neuroprotective | Reduction of oxidative stress and inflammation |
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors. The compound was shown to increase serotonin levels in the synaptic cleft, suggesting a potential mechanism for its antidepressant effects.
Case Study 2: Analgesic Efficacy
In a controlled experiment involving rodents, the compound exhibited notable analgesic effects comparable to standard analgesics. The study measured pain response times before and after administration, indicating a significant decrease in pain perception among treated subjects.
Case Study 3: Neuroprotection
In vitro studies revealed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a marked decrease in markers of cell death when treated with varying concentrations of this compound.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. Variations in substituents on the piperidine ring have been shown to significantly influence biological activity:
- Substituent Variations : Modifications on the aromatic ring can enhance or diminish receptor binding affinity.
- Potency Correlation : The presence of methoxy groups appears to correlate positively with increased potency against certain biological targets.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride exhibits neuroprotective properties. A notable study demonstrated its ability to enhance cell viability in SH-SY5Y neuronal cells under oxidative stress conditions. The compound showed a dose-dependent increase in cell viability at concentrations ranging from 10 μM to 50 μM.
Case Study 1: Neuroprotection in SH-SY5Y Cells
- Objective : To assess protective effects on neuronal cells.
- Method : Varying concentrations of the compound were tested.
- Results : Significant neuroprotection observed at specific concentrations.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound.
Case Study 2: Anti-inflammatory Effects
- Objective : Evaluate anti-inflammatory potential.
- Method : Treatment of LPS-stimulated macrophages.
- Results : Significant reduction in cytokine levels compared to controls.
Pharmacological Mechanisms
The mechanism of action for this compound involves interaction with specific molecular targets, including receptors and enzymes that modulate their activity. This interaction is crucial for understanding its therapeutic potential.
Industrial Applications
Beyond biological applications, this compound is utilized in the development of new materials and chemical processes, making it valuable in industrial chemistry as well.
Summary of Findings
The diverse applications of this compound highlight its relevance across multiple fields:
- Medicinal Chemistry : Potential therapeutic effects in neuroprotection and anti-inflammatory responses.
- Biological Research : Investigated for enzyme inhibition and receptor binding activities.
- Industrial Chemistry : Used as a building block for synthesizing complex organic molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Piperidine Derivatives
Key Observations :
- Substituent Effects : The dimethoxyphenyl group in the target compound balances polarity and lipophilicity, contrasting with the highly lipophilic diphenylmethoxy group in ’s analog. Chlorinated derivatives () exhibit enhanced electronegativity, influencing binding interactions .
- Molecular Weight : The target compound’s lower molecular weight (~277.76) compared to Paroxetine HCl (365.83) suggests differences in bioavailability and blood-brain barrier penetration .
Table 2: Environmental and Regulatory Data
Key Gaps :
- The environmental impact of 4-(3,5-Dimethoxyphenyl)piperidine HCl remains unstudied, mirroring the lack of data for its diphenylmethoxy analog .
Recommendations :
- Conduct in vitro assays to assess receptor binding and metabolic stability.
- Evaluate environmental degradation pathways to address regulatory requirements.
Preparation Methods
Synthesis of 4-(3,5-Dimethoxyphenyl)piperidine
The synthetic route often starts from 4-pyridinecarboxaldehyde or related pyridine derivatives, which are functionalized and reduced to yield the piperidine ring with the desired substitution pattern.
Step 1: Formation of 4-(dimethoxymethyl)pyridine intermediate
According to a patented method (CN112661694B), 4-pyridinecarboxaldehyde reacts with a methylating agent such as trimethyl orthoformate under acidic catalysis (protonic or solid acid catalysts like toluenesulfonic acid or phosphotungstic acid) at temperatures ranging from 20 to 80°C for 4 to 12 hours. This produces 4-(dimethoxymethyl)pyridine with high conversion (>99.5%) and yields (~96%).
Parameter Condition Outcome Starting material 4-pyridinecarboxaldehyde 100 g Methylating agent Trimethyl orthoformate 2-4 equivalents Catalyst Toluene sulfonic acid / phosphotungstic acid 0.5-3 g Temperature 20-80 °C 30-45 °C typical Reaction time 4-12 hours 8-12 hours typical Conversion ≥ 99.5% High conversion Yield ≥ 96% High yield Step 2: Hydrogenation to 4-(dimethoxymethyl)piperidine
The intermediate 4-(dimethoxymethyl)pyridine undergoes catalytic hydrogenation in an organic solvent (methanol or dimethylformamide) using noble metal catalysts such as Ru/TiO2 or Rh/C under hydrogen pressure (2-4 MPa) and moderate temperatures (40-100°C). Reaction times range from 2 to 12 hours. The hydrogenation reduces the pyridine ring to piperidine, yielding 4-(dimethoxymethyl)piperidine with purity above 99% and yield around 96-97%.
Parameter Condition Outcome Catalyst Ru/TiO2 (15% Ru) or Rh/C (10% Rh) 13-21 g per 140 g substrate Solvent Methanol or DMF 563-839 g per 140 g substrate Hydrogen pressure 2-4 MPa 2 MPa typical Temperature 40-100 °C 50-90 °C Reaction time 2-12 hours 5-7 hours Yield ~96-97% High yield Purity ≥ 99% By Gas Chromatography Step 3: Introduction of 3,5-Dimethoxyphenyl group
Although direct references for the exact introduction of the 3,5-dimethoxyphenyl substituent onto the piperidine ring are limited in the available sources, analogous methods involve nucleophilic aromatic substitution or reductive amination with 3,5-dimethoxybenzaldehyde or related derivatives. These reactions are typically carried out under controlled conditions to ensure regioselectivity and high yield.
Formation of Hydrochloride Salt
The free base 4-(3,5-dimethoxyphenyl)piperidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as toluene or ethereal solution. The pH is carefully controlled (around pH 2-3) with mild warming (up to 50°C) to facilitate salt formation and crystallization. The salt is then isolated by filtration and drying, yielding a stable crystalline hydrochloride.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Formation of 4-(dimethoxymethyl)pyridine | 4-pyridinecarboxaldehyde + trimethyl orthoformate + acid catalyst | Toluene sulfonic acid / phosphotungstic acid | 20-80 | Atmospheric | 4-12 | ≥ 96 | - | Acid-catalyzed methylation |
| Hydrogenation to piperidine | 4-(dimethoxymethyl)pyridine + H2 in solvent | Ru/TiO2 or Rh/C | 40-100 | 2-4 | 2-12 | ~96-97 | ≥ 99 | Noble metal catalyzed hydrogenation |
| Introduction of 3,5-dimethoxyphenyl | Likely reductive amination or nucleophilic substitution | Various (not fully detailed) | Mild to moderate | Atmospheric | Variable | Variable | High | Requires regioselective conditions |
| Hydrochloride salt formation | Treatment with HCl gas or HCl solution | HCl gas or aqueous HCl | 25-50 | Atmospheric | 1-3 | High | High | pH control critical for salt crystallization |
Q & A
Basic Research Question
- Receptor binding assays : Radioligand displacement studies (e.g., for histamine H3 or serotonin receptors) using tritiated ligands and membrane preparations .
- Functional assays : Measure cAMP levels or calcium flux in transfected cell lines (e.g., CHO cells) to evaluate GPCR modulation .
- Docking studies : Computational modeling (AutoDock, Schrödinger) predicts binding affinity to target receptors based on the compound’s methoxy and piperidine moieties .
How should contradictory data in biological activity studies be resolved?
Advanced Research Question
- Replicate experiments : Ensure consistency in assay conditions (pH, temperature, cell passage number) .
- Structural confirmation : Re-analyze compound integrity via NMR and HRMS to rule out degradation or isomerization .
- Comparative controls : Use structurally validated reference compounds (e.g., known receptor antagonists) to calibrate assay systems .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste per local regulations .
How do storage conditions impact the stability of this compound?
Advanced Research Question
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy groups .
- Humidity control : Use desiccants (silica gel) to avoid clumping and degradation .
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf life .
What analytical techniques are essential for characterizing this compound’s stereochemistry?
Advanced Research Question
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
- Optical rotation : Compare experimental [α]D values with literature data for known analogs .
How can researchers address low solubility in aqueous buffers during biological assays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Salt formation : Prepare phosphate or citrate salts to enhance water solubility .
- Sonication : Briefly sonicate suspensions to disperse particles before dosing .
What strategies mitigate side reactions during piperidine ring functionalization?
Advanced Research Question
- Protecting groups : Temporarily block the piperidine nitrogen with Boc or Fmoc groups to direct reactivity .
- Regioselective catalysts : Employ transition-metal catalysts (e.g., Pd) for selective C–H activation .
- Low-temperature quenching : Terminate reactions rapidly to prevent over-alkylation .
How is computational chemistry applied to predict the pharmacokinetics of this compound?
Advanced Research Question
- ADME modeling : Tools like SwissADME predict logP, bioavailability, and metabolic pathways based on the methoxy and piperidine motifs .
- MD simulations : Assess membrane permeability using GROMACS or Desmond .
- CYP450 inhibition : Use Schrödinger’s QikProp to evaluate potential drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
